![molecular formula C20H24Cl2Zr 10* B1139688 rac-Ethylenebis(4,5,6,7-tetrahydro-1-indenyl)]zirconium dichloride CAS No. 100163-29-9](/img/no-structure.png)

rac-Ethylenebis(4,5,6,7-tetrahydro-1-indenyl)]zirconium dichloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“rac-Ethylenebis(4,5,6,7-tetrahydro-1-indenyl)]zirconium dichloride” is a catalyst for enantioselective methylalumination of monosubstituted alkenes . It is a type of Ziegler-Natta catalyst, showing extremely high activity for polymerization of olefins such as ethylene, propylene, and styrene .

Synthesis Analysis

The synthesis of “rac-Ethylenebis(4,5,6,7-tetrahydro-1-indenyl)]zirconium dichloride” has been studied in the context of propylene polymerization . The polymerization activities increase monotonically with temperature corresponding to an overall activation energy of 10.6 kcal mol−1 .Molecular Structure Analysis

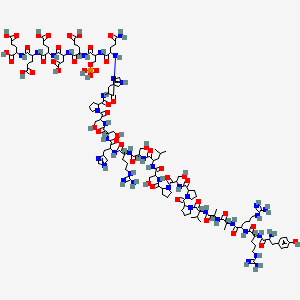

The molecular structure of “rac-Ethylenebis(4,5,6,7-tetrahydro-1-indenyl)]zirconium dichloride” is complex, with a molecular formula of C20H24Cl2Zr . The compound has a molecular weight of 426.53 .Chemical Reactions Analysis

“rac-Ethylenebis(4,5,6,7-tetrahydro-1-indenyl)]zirconium dichloride” is used as a catalyst in various chemical reactions . It is particularly effective in the polymerization of olefins .Physical And Chemical Properties Analysis

“rac-Ethylenebis(4,5,6,7-tetrahydro-1-indenyl)]zirconium dichloride” is a white to pale yellow powder . It has a melting point of 267-271 °C (lit.) . The compound is sensitive to moisture .Applications De Recherche Scientifique

Regiochemistry in Negishi Carboaluminations

This compound is used as a catalyst in Negishi carboaluminations . This process involves the reaction of organoaluminum compounds with organic halides or triflates in the presence of a transition metal catalyst. The catalyst helps control the regiochemistry of the reaction, leading to the selective formation of specific products .

Polymerization of Olefins

It is also used in the polymerization of olefins . Olefins, also known as alkenes, are hydrocarbons with one or more carbon-carbon double bonds. The catalyst aids in the polymerization process, where multiple olefin molecules combine to form a larger molecule, or polymer .

Diastereoselective Intramolecular Olefin Alkylations

The compound serves as a catalyst for diastereoselective intramolecular olefin alkylations . In this process, an alkyl group is transferred to an olefin within the same molecule. The catalyst helps control the stereochemistry of the reaction, leading to the selective formation of one diastereomer over another .

Asymmetric Carbomagnesiation

Asymmetric carbomagnesiation is another reaction where this compound is used as a catalyst . This reaction involves the addition of a carbon-magnesium bond to an unsaturated carbon-carbon bond. The catalyst helps control the stereochemistry of the reaction, leading to the selective formation of one enantiomer over another .

Reduction of Esters to Alcohols

The compound is used as a catalyst in the reduction of esters to alcohols . In this process, an ester is reduced to an alcohol in the presence of a reducing agent. The catalyst aids in this transformation, making the reaction more efficient .

Enantioselective Synthesis of Allylic Amines

Finally, it is used in the enantioselective synthesis of allylic amines . In this process, an allylic amine is synthesized from a prochiral substrate in the presence of a chiral catalyst. The catalyst helps control the stereochemistry of the reaction, leading to the selective formation of one enantiomer over another .

Mécanisme D'action

Target of Action

The primary target of rac-Ethylenebis(4,5,6,7-tetrahydro-1-indenyl)]zirconium dichloride is olefins such as ethylene, propylene, and styrene . It acts as a catalyst in their polymerization .

Mode of Action

The compound interacts with its targets (olefins) by catalyzing their polymerization . This interaction results in the formation of polymers with high molecular weight .

Biochemical Pathways

The compound affects the polymerization pathway of olefins . The downstream effect of this pathway is the production of polymers, which are large molecules composed of repeated subunits .

Result of Action

The molecular effect of the compound’s action is the transformation of monomers (olefins) into polymers . On a cellular level, this can lead to changes in the physical properties of the cell, depending on the specific type of polymer produced .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the presence of co-catalysts like methylaluminoxane (MAO) can enhance its activity . Additionally, the compound is moisture sensitive , suggesting that its stability and efficacy might be compromised in a humid environment .

Safety and Hazards

Orientations Futures

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis of rac-Ethylenebis(4,5,6,7-tetrahydro-1-indenyl)]zirconium dichloride can be achieved through a series of reactions involving the reaction of zirconium tetrachloride with 4,5,6,7-tetrahydro-1-indene to form zirconocene dichloride, followed by the reaction with ethylene to form rac-Ethylenebis(4,5,6,7-tetrahydro-1-indenyl)]zirconium dichloride.", "Starting Materials": [ "Zirconium tetrachloride", "4,5,6,7-tetrahydro-1-indene", "Ethylene", "Diethyl ether", "Methanol", "Hydrochloric acid" ], "Reaction": [ "Step 1: Dissolve zirconium tetrachloride in diethyl ether.", "Step 2: Add 4,5,6,7-tetrahydro-1-indene to the zirconium tetrachloride solution and stir for several hours at room temperature.", "Step 3: Filter the resulting zirconocene dichloride and wash with diethyl ether.", "Step 4: Dissolve the zirconocene dichloride in methanol.", "Step 5: Bubble ethylene gas through the zirconocene dichloride/methanol solution for several hours.", "Step 6: Filter the resulting rac-Ethylenebis(4,5,6,7-tetrahydro-1-indenyl)]zirconium dichloride and wash with methanol.", "Step 7: Dissolve the rac-Ethylenebis(4,5,6,7-tetrahydro-1-indenyl)]zirconium dichloride in hydrochloric acid to remove any remaining impurities.", "Step 8: Filter the final product and wash with water." ] } | |

Numéro CAS |

100163-29-9 |

Nom du produit |

rac-Ethylenebis(4,5,6,7-tetrahydro-1-indenyl)]zirconium dichloride |

Formule moléculaire |

C20H24Cl2Zr 10* |

Poids moléculaire |

426.53 |

Origine du produit |

United States |

Q & A

Q1: How does rac-Ethylenebis(4,5,6,7-tetrahydro-1-indenyl)]zirconium dichloride function as a catalyst in ethylene/styrene copolymerization? What makes it stand out compared to other catalysts?

A: rac-Ethylenebis(4,5,6,7-tetrahydro-1-indenyl)]zirconium dichloride, when activated with methylaluminoxane, acts as a very effective catalyst for producing ethylene/styrene copolymers []. It stands out for several reasons:

- High Styrene Incorporation: Compared to other metallocene catalysts, it incorporates a higher percentage of styrene into the copolymer, allowing for fine-tuning of the copolymer's properties [].

- Control over Molecular Weight: The catalyst allows for control over the molecular weight of the resulting copolymer, with molecular weight decreasing as the styrene feed concentration increases [].

- Influence on Mechanical Properties: The copolymers produced using this catalyst exhibit a wide range of mechanical properties depending on the styrene content, ranging from typical semi-crystalline thermoplastics to elastomers [].

Q2: What is the impact of the ligand structure in rac-Ethylenebis(4,5,6,7-tetrahydro-1-indenyl)]zirconium dichloride on its catalytic activity in olefin polymerization?

A2: The presence of the carbon bridge and bulky ligands in rac-Ethylenebis(4,5,6,7-tetrahydro-1-indenyl)]zirconium dichloride significantly impacts its catalytic activity and the properties of the resulting polymers:

- Enhanced Styrene Incorporation: The bulky ligands and bridged structure create a sterically hindered environment around the active site, favoring the incorporation of bulkier monomers like styrene [, ].

- Control over Tacticity: This catalyst, being a rac isomer, can produce both isotactic and syndiotactic poly(allylsilane)s depending on the reaction conditions and monomers used [].

- Molecular Weight Control: The specific ligand structure influences the rate of chain termination and propagation reactions, affecting the final molecular weight of the polymer [].

Q3: How does the presence of the six-membered ring in the indenyl moiety of rac-Ethylenebis(4,5,6,7-tetrahydro-1-indenyl)]zirconium dichloride affect its ability to produce low molecular weight ethylene-propylene copolymers?

A: The six-membered ring in the indenyl moiety of rac-Ethylenebis(4,5,6,7-tetrahydro-1-indenyl)]zirconium dichloride plays a crucial role in producing low molecular weight ethylene-propylene copolymers []:

- Enhanced Chain Termination: The six-membered ring, along with the CH2 bridge, increases the steric hindrance around the active site, promoting chain termination reactions, which leads to lower molecular weight polymers [].

- Influence on Hydrogen Response: This catalyst, with its specific structure, shows a heightened response to hydrogen pressure, which is a key factor in controlling molecular weight during polymerization [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,1'-[1,3-Phenylenebis-(methylene)]-bis-(1,4,8,11-tetraazacyclotetradecane) octahydrochloride](/img/structure/B1139614.png)

![2-[2-[2-Chloro-3-[2-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-ethylidene]-1-cyclopenten-1-yl]-ethenyl]-1,3,3-trimethyl-3H-indolium chloride](/img/structure/B1139615.png)